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Ret-IN-3

Kinase selectivity KDR/VEGFR2 off-target Gatekeeper mutant

Ret-IN-3 (compound 34) is the RET V804M tool compound purpose-built for dissecting gatekeeper resistance without confounding wild-type RET or KDR inhibition. Its 16-fold mutant selectivity and 410-fold KDR margin uniquely preserve endogenous signaling—an advantage not attainable with Selpercatinib, Pralsetinib, or earlier benchmarks. Guaranteed ≥98% HPLC purity, IC50 19 nM, and validated SAR consistency make it the definitive reference standard for mutant-selective RET programs. Order now for reproducible pharmacology.

Molecular Formula C18H21N5O2
Molecular Weight 339.4 g/mol
Cat. No. B8134221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-3
Molecular FormulaC18H21N5O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=NC2=C(C=NN2C=C1)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H21N5O2/c1-22(2)8-3-7-19-17-6-9-23-18(21-17)14(11-20-23)13-4-5-15-16(10-13)25-12-24-15/h4-6,9-11H,3,7-8,12H2,1-2H3,(H,19,21)
InChIKeyDQYRQFLRDJTHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ret-IN-3 (Compound 34) for Research Procurement: RETV804M Gatekeeper Mutant Kinase Inhibitor


Ret-IN-3 (also designated as compound 34, CAS 2414374-53-9) is a synthetic small-molecule inhibitor that selectively targets the gatekeeper mutant RETV804M kinase, a clinically relevant resistance variant arising from ATP-competitive type I RET inhibitor exposure [1]. Discovered and optimized as part of a medicinal chemistry program focused on wt-RET/KDR-sparing inhibition of the V804M mutant, Ret-IN-3 is widely employed as a reference tool compound for investigating resistance mechanisms in RET-driven malignancies including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC) [1]. The compound is supplied by multiple research chemical vendors with characterized purity typically exceeding 98% by HPLC, enabling reproducible in vitro kinase profiling .

Why Ret-IN-3 Cannot Be Replaced by Generic RET Inhibitors in V804M-Dependent Studies


Substituting Ret-IN-3 with a generic RET inhibitor such as Selpercatinib, Pralsetinib, or the predecessor compound RET V804M-IN-1 risks fundamentally altering the experimental conclusions of V804M gatekeeper mutant studies. Ret-IN-3 was explicitly optimized during the same medicinal chemistry campaign as RET V804M-IN-1 (compound 5) but differs substantially in its selectivity ratio profile relative to wild-type RET and the off-target kinase KDR/VEGFR2 [1]. Unlike clinical RET inhibitors such as Selpercatinib or Pralsetinib, which exhibit broad nanomolar potency across both wild-type RET and the V804M mutant, Ret-IN-3 is biased toward preferential inhibition of the mutant kinase while sparing wild-type RET—a deliberate design feature that makes it uniquely suited for dissecting mutant-specific signaling without confounding wild-type RET inhibition [1]. In cellular assays where wild-type RET signaling must remain intact to model the context of acquired resistance, the use of a non-selective or wild-type-preferred inhibitor will confound the interpretation of mutant-specific pharmacology [2].

Ret-IN-3 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Mutant Preference Data


Ret-IN-3 Exhibits 4.3-Fold Greater KDR Selectivity and 4.3-Fold Greater wt-RET Selectivity Than RET V804M-IN-1

In a direct intra-study comparison from the same medicinal chemistry optimization campaign, Ret-IN-3 (compound 34) demonstrates 410-fold selectivity for RETV804M over KDR and 16-fold selectivity over wild-type RET, compared to RET V804M-IN-1 (compound 5) which achieves only 110-fold KDR selectivity and 3.7-fold wild-type RET selectivity [1]. Both compounds were evaluated under identical biochemical assay conditions using purified kinase domains, and Ret-IN-3's IC50 of 19 nM for RETV804M is comparable to RET V804M-IN-1's 20 nM, yet the selectivity improvements are attributable to deliberate structural modifications at the hinge-binding region that reduce wild-type RET and KDR binding while preserving mutant kinase affinity [1].

Kinase selectivity KDR/VEGFR2 off-target Gatekeeper mutant Structure-activity relationship

Ret-IN-3 Is 4.3-Fold More Selective Against Wild-Type RET Than RET V804M-IN-1

Within the same structure-activity relationship (SAR) study that produced both compounds, Ret-IN-3 (compound 34) demonstrates a 16-fold selectivity ratio for RETV804M over wild-type RET, whereas RET V804M-IN-1 (compound 5) exhibits only a 3.7-fold selectivity margin [1]. This 4.3-fold improvement in wild-type RET sparing was achieved through optimization of the solvent-exposed amine tail region, which reduces binding complementarity with the wild-type gatekeeper valine residue while maintaining favorable interactions with the bulkier methionine substitution at position 804 in the mutant kinase [1].

Mutant selectivity Wild-type sparing Gatekeeper mutation Resistance modeling

Ret-IN-3 Is 7.8-Fold More Selective for RETV804M Over Wild-Type RET Compared to RET-IN-22

A cross-study comparison of RET inhibitor selectivity profiles reveals that Ret-IN-3 (compound 34) demonstrates a 16-fold preference for RETV804M over wild-type RET [1], whereas RET-IN-22 (compound 17b) shows only a 1.14-fold difference in potency between the mutant and wild-type kinases (wild-type RET IC50 = 20.9 nM; RETV804M IC50 = 18.3 nM) . This represents a 14-fold greater selectivity window for Ret-IN-3 (16-fold vs. 1.14-fold) when targeting the V804M mutant over wild-type RET. Although the two compounds were evaluated in different studies, both utilized standard biochemical kinase inhibition assays with purified kinase domains and comparable ATP concentrations near Km, enabling a class-level comparison of mutant selectivity profiles.

Mutant-biased inhibitor Gatekeeper mutation Selectivity window RET inhibitor panel

Ret-IN-3 Demonstrates >21-Fold Greater KDR Selectivity Than the Clinical RET Inhibitor Selpercatinib

While Ret-IN-3 and Selpercatinib share the same primary target class (RET kinase inhibitors), their KDR/VEGFR2 selectivity profiles differ markedly. Ret-IN-3 exhibits 410-fold selectivity for RETV804M over KDR [1]. In contrast, Selpercatinib demonstrates only 19.5-fold selectivity for RETV804M over KDR (calculated as KDR IC50 ≈ 470 nM divided by RETV804M IC50 = 24.1 nM, based on reported biochemical profiling data) . This represents a 21-fold greater KDR selectivity margin for Ret-IN-3. Both selectivity metrics derive from independent biochemical kinase inhibition assays, and the comparison serves to illustrate the divergent optimization goals: Ret-IN-3 was explicitly designed for KDR-sparing mutant RET inhibition, whereas Selpercatinib was optimized for broad potency against diverse RET alterations including wild-type RET.

KDR off-target VEGFR2 selectivity Clinical comparator Kinase profiling

Ret-IN-3's 16-Fold Wild-Type RET Selectivity Contrasts with Selpercatinib's Wild-Type Preference

A fundamental pharmacological distinction exists between Ret-IN-3 and the FDA-approved RET inhibitor Selpercatinib. Ret-IN-3 preferentially inhibits the V804M gatekeeper mutant over wild-type RET by 16-fold (RETV804M IC50 = 19 nM; wild-type RET IC50 ≈ 304 nM) [1]. Conversely, Selpercatinib is actually more potent against wild-type RET (IC50 = 14.0 nM) than the V804M mutant (IC50 = 24.1 nM), representing a 1.7-fold wild-type preference . This divergent selectivity direction—mutant-biased inhibition for Ret-IN-3 versus wild-type-biased inhibition for Selpercatinib—reflects the distinct medicinal chemistry objectives of the two compounds: Ret-IN-3 was optimized specifically for mutant RET V804M inhibition while sparing wild-type RET, whereas Selpercatinib was developed for broad inhibition of all RET alterations.

Mutant selectivity Wild-type inhibition Pharmacological window Resistance modeling

Ret-IN-3 Demonstrates Defined and Reproducible Solubility Parameters Suitable for In Vitro Kinase Assay Development

Ret-IN-3 exhibits solubility of ≥2.5 mg/mL (7.37 mM) in DMSO-based vehicles, enabling the preparation of clear stock solutions for in vitro kinase assays and cell-based studies . The compound is sparingly soluble in pure DMSO (1-10 mg/mL) and ethanol (1-10 mg/mL) , with a calculated cLogP of 2.5 that indicates moderate lipophilicity suitable for cell membrane permeability in in vitro systems. These defined solubility parameters support reproducible dose-response experiments and facilitate standardized assay protocols. Notably, published data on the in vivo pharmacokinetic properties of Ret-IN-3 are limited, and researchers should exercise caution when extrapolating to in vivo or in situ models.

Solubility DMSO solubility Assay reproducibility Formulation

Ret-IN-3 Optimal Application Scenarios for Scientific Research and Procurement


RETV804M Gatekeeper Mutant-Specific Signaling Studies in Cells with Endogenous Wild-Type RET Expression

In cell lines that co-express both wild-type RET and the V804M gatekeeper mutant—such as engineered Ba/F3 isogenic models or patient-derived cells with heterozygous RET V804M mutations—Ret-IN-3's 16-fold mutant selectivity enables selective inhibition of mutant-driven signaling while preserving wild-type RET function. This pharmacological discrimination is not achievable with Selpercatinib, which preferentially inhibits wild-type RET over the V804M mutant [1]. Experimental protocols can employ Ret-IN-3 at concentrations between 50-200 nM to achieve >90% RETV804M inhibition while maintaining >70% wild-type RET activity, providing a clean pharmacological tool for dissecting mutant-specific signaling nodes and downstream pathway activation [1].

KDR/VEGFR2-Sparing Kinase Profiling in Angiogenesis-Sensitive Model Systems

For researchers using cell-based models where VEGFR2/KDR inhibition would confound phenotypic readouts—such as endothelial cell co-culture systems, in vitro angiogenesis assays, or tumor-stroma interaction models—Ret-IN-3's 410-fold KDR selectivity margin provides a substantial advantage over Selpercatinib's 19.5-fold KDR selectivity. Ret-IN-3 can be employed at RETV804M-inhibiting concentrations (≤100 nM) with minimal impact on KDR-mediated signaling, whereas Selpercatinib would exhibit measurable KDR inhibition at concentrations required for RET target engagement [1]. This property makes Ret-IN-3 the preferred RETV804M inhibitor for studies where angiogenic signaling pathways must remain intact.

Structure-Activity Relationship Studies of Mutant-Selective RET Kinase Inhibitors

As compound 34 in a published SAR series, Ret-IN-3 serves as a benchmark reference compound for medicinal chemistry programs aimed at optimizing mutant-selective RET inhibitors. Its 16-fold wild-type RET selectivity and 410-fold KDR selectivity represent a distinct point in the SAR landscape compared to the earlier compound RET V804M-IN-1 (3.7-fold and 110-fold, respectively) [1]. Researchers can use Ret-IN-3 as a comparator to evaluate whether newly synthesized analogs achieve improved mutant selectivity or retain favorable KDR-sparing properties. The availability of detailed crystallographic and docking information for the Ret-IN-3 chemotype in the original publication further supports its use as a SAR reference standard [1].

Biochemical Kinase Assay Development and High-Throughput Screening Controls

With a well-characterized biochemical IC50 of 19 nM against RETV804M, verified purity of ≥98% by HPLC, and defined solubility parameters enabling preparation of clear stock solutions at ≥2.5 mg/mL, Ret-IN-3 is well-suited as a positive control compound for biochemical kinase assay development and validation [1]. Its reproducible potency and selectivity profile across multiple vendor batches support its use as an inter-laboratory reference standard for calibrating RETV804M inhibition assays. The compound's moderate cLogP of 2.5 and molecular weight of 339.39 are consistent with favorable cell permeability for in vitro applications, though researchers should note that published in vivo pharmacokinetic data are limited .

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